molecular formula C10H11F2IN2 B13719239 2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine

2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine

Cat. No.: B13719239
M. Wt: 324.11 g/mol
InChI Key: NZQXLBAZIQVRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine typically involves the reaction of 3-iodopyridine with 4,4-difluoropiperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced analogs with hydrogen replacing the iodine atom.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group enhances the compound’s binding affinity and selectivity, while the iodopyridine moiety contributes to its reactivity and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidin-1-yl)aniline
  • 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile
  • 2-(4,4-Difluoropiperidin-1-yl)acetohydrazide

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-3-iodopyridine stands out due to its unique combination of a difluoropiperidinyl group and an iodopyridine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H11F2IN2

Molecular Weight

324.11 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-3-iodopyridine

InChI

InChI=1S/C10H11F2IN2/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7H2

InChI Key

NZQXLBAZIQVRBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)I

Origin of Product

United States

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